AR-102

Description

Properties

CAS No. |

955005-63-7 |

|---|---|

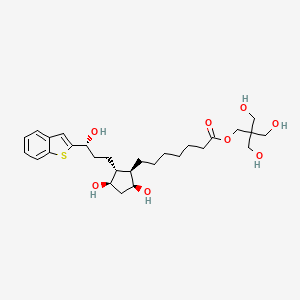

Molecular Formula |

C28H42O8S |

Molecular Weight |

538.7 g/mol |

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 7-[(1R,2R,3R,5S)-2-[(3R)-3-(1-benzothiophen-2-yl)-3-hydroxypropyl]-3,5-dihydroxycyclopentyl]heptanoate |

InChI |

InChI=1S/C28H42O8S/c29-15-28(16-30,17-31)18-36-27(35)10-4-2-1-3-8-20-21(24(34)14-23(20)33)11-12-22(32)26-13-19-7-5-6-9-25(19)37-26/h5-7,9,13,20-24,29-34H,1-4,8,10-12,14-18H2/t20-,21-,22-,23+,24-/m1/s1 |

InChI Key |

UCGXLCPNFJKWEF-ZSXJVMONSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AR-102; AR-102; AR102; UNII-54923Z352W; |

Origin of Product |

United States |

Foundational & Exploratory

AR-102 mechanism of action in Parkinson's disease

An In-depth Technical Guide on the Mechanism of Action of AR-102 in Parkinson's Disease

Introduction

This compound is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule being developed by Arvinas for the treatment of neurodegenerative conditions, including Parkinson's disease.[1][2][3] It belongs to a novel class of drugs known as PROTAC® (PROteolysis TArgeting Chimera) protein degraders.[1][2] This document provides a detailed overview of the mechanism of action of this compound, based on preclinical rationale and emerging clinical data from Phase 1 studies.

Core Mechanism of Action: LRRK2 Degradation

The primary therapeutic target of this compound is the Leucine-Rich Repeat Kinase 2 (LRRK2) protein.[1][3] Mutations in the LRRK2 gene are among the most common genetic causes of Parkinson's disease, and overactivity of the LRRK2 protein is implicated in both genetic and idiopathic forms of the disease.[1][2][4] LRRK2 is a large, complex protein with multiple domains that plays a role in various cellular processes. Its kinase activity, when overactive, is believed to contribute to the neurodegenerative process in Parkinson's disease.[4]

Unlike traditional kinase inhibitors that aim to block the enzymatic activity of LRRK2, this compound is designed to induce its complete degradation.[1][2] It achieves this by harnessing the cell's own natural protein disposal machinery, the ubiquitin-proteasome system.

The PROTAC technology of this compound involves a molecule with two key ends: one that binds to the LRRK2 protein and another that binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the LRRK2 protein with ubiquitin molecules, marking it for destruction by the proteasome. This degradation approach is intended to reduce the total levels of the LRRK2 protein, thereby diminishing both its enzymatic and non-enzymatic scaffolding functions that may contribute to pathology.[1]

Downstream Cellular Effects

The degradation of LRRK2 by this compound is expected to impact several downstream pathways implicated in Parkinson's disease pathology.[2][5]

-

Lysosomal Function: Overactive LRRK2 is believed to impair the function of lysosomes, the cellular organelles responsible for clearing waste products, including misfolded proteins like alpha-synuclein which is a hallmark of Parkinson's disease.[2] Preclinical data suggests that this compound may improve lysosome function.[1] Clinical data from a Phase 1 study in healthy volunteers showed that this compound reduced urinary concentrations of bis(monoacylglycerol)phosphate (BMP), a biomarker for lysosomal modulation.

-

Neuroinflammation: LRRK2 plays a role in regulating the function of microglia, the resident immune cells of the brain.[1][2] Overactive LRRK2 can potentiate the inflammatory status of microglia, contributing to neuroinflammation.[2] Preclinical evidence indicates that this compound may reduce neuroinflammation.[1] In a Phase 1 study with healthy volunteers, proteomic analyses of cerebrospinal fluid (CSF) showed significant decreases in neuroinflammatory microglial markers.[3]

-

Rab GTPase Phosphorylation: LRRK2 is a kinase that phosphorylates a subset of Rab GTPases, including Rab10. The phosphorylation of Rab10 (pRab10) is a direct indicator of LRRK2 kinase activity. This compound has been shown to reduce the levels of downstream biomarkers of LRRK2 activity, such as phospho-Rab10.[6]

Pharmacokinetics and Blood-Brain Barrier Penetration

A significant challenge in developing treatments for neurological disorders is ensuring the drug can cross the blood-brain barrier (BBB) to reach the CNS.[1] this compound is an oral therapy designed to be brain-penetrant.[1][3] Phase 1 clinical trials in both healthy volunteers and patients with Parkinson's disease have demonstrated that this compound exposure increases in a dose-dependent manner in both plasma and CSF, confirming its ability to cross the BBB.[2][3]

Quantitative Data from Phase 1 Clinical Trials

The following tables summarize the key quantitative findings from the Phase 1 clinical trials of this compound.

Table 1: LRRK2 Protein Reduction

| Population | Dose | Tissue/Fluid | LRRK2 Reduction | Citation |

| Healthy Volunteers | Single oral dose ≥ 60 mg | CSF | > 50% | [1][6] |

| Healthy Volunteers | Repeated daily doses ≥ 20 mg | CSF | > 50% | [4][6] |

| Healthy Volunteers | Repeated daily doses ≥ 20 mg | PBMCs | > 90% | [6] |

| Parkinson's Patients | Single 50 mg dose | PBMCs | Median of 86% | [2][3] |

| Parkinson's Patients | Single 200 mg dose | PBMCs | Median of 97% | [2][3] |

Table 2: Biomarker Modulation

| Population | Dose | Biomarker | Fluid | Effect | Citation |

| Healthy Volunteers | Single doses ≥ 30 mg | Phospho-Rab10 | Blood | > 50% decrease | [6] |

| Healthy Volunteers | Repeated daily doses | Phospho-Rab10 | Plasma | Reduced concentrations | |

| Healthy Volunteers | Repeated daily doses | BMP | Urine | Reduced concentrations | |

| Healthy Volunteers | 80 mg once daily for 14 days | Lysosomal & microglial markers | CSF | Significant decreases | [3] |

Experimental Protocols: Phase 1 Clinical Trial Design

Detailed preclinical experimental protocols are not publicly available. The primary source of human data is from Phase 1 clinical trials. The general design of these studies is outlined below.

Study ARV-102-101 (First-in-Human in Healthy Volunteers)

-

Design: Randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.[6]

-

Participants: Healthy men, ages 18-64.[1]

-

SAD Cohorts: Participants received single oral doses of ARV-102 (ranging from 10 mg to 200 mg) or placebo.[1][4]

-

MAD Cohorts: Participants received once-daily oral doses of ARV-102 (ranging from 10 mg to 80 mg) or placebo for 14 days.[1][2][4]

-

Primary Endpoints: Safety and tolerability.

-

Secondary/Exploratory Endpoints: Pharmacokinetics (in plasma and CSF) and pharmacodynamics (LRRK2 protein levels in PBMCs and CSF, and other biomarkers).[2][5]

Study ARV-102-103 (in Parkinson's Disease Patients)

-

Design: Phase 1 clinical study.[5]

-

Participants: Adults with Parkinson's disease.[2]

-

SAD Cohorts: Participants were randomly assigned to receive single doses of ARV-102 (e.g., 50 mg or 200 mg) or placebo.[2][3]

-

Primary Endpoints: Safety and tolerability.[3]

-

Secondary/Exploratory Endpoints: Pharmacokinetics and pharmacodynamics, including LRRK2 reduction in blood cells.[2][3]

Conclusion

This compound represents a novel therapeutic strategy for Parkinson's disease by targeting the LRRK2 protein for degradation. Its mechanism of action, which leverages the cell's endogenous protein disposal system, distinguishes it from traditional enzyme inhibitors. Early clinical data is promising, demonstrating that this compound is an orally available, brain-penetrant molecule that effectively reduces LRRK2 protein levels and modulates downstream pathways related to lysosomal function and neuroinflammation. These findings support the continued clinical development of this compound as a potential disease-modifying therapy for Parkinson's disease.[1][5][6]

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. Arvinas Presents Late Breaking, Positive Phase 1 Clinical [globenewswire.com]

- 4. neurologylive.com [neurologylive.com]

- 5. Arvinas announces encouraging data from Phase I trial of ARV-102 [clinicaltrialsarena.com]

- 6. Arvinas’ PROTAC halves protein suspected to play role in Parkinson’s - Clinical Trials Arena [clinicaltrialsarena.com]

AR-102: A Technical Overview of a PROTAC Degrader Targeting LRRK2 for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AR-102, an investigational oral PROTAC® (PROteolysis-TArgeting Chimera) protein degrader designed to target and degrade Leucine-Rich Repeat Kinase 2 (LRRK2). This compound is being developed by Arvinas for the potential treatment of neurodegenerative conditions, including Parkinson's disease and progressive supranuclear palsy, where LRRK2 is implicated. This document summarizes the mechanism of action, preclinical rationale, and clinical data available for this compound, with a focus on its protein degradation pathway, experimental methodologies, and impact on downstream signaling.

Introduction to LRRK2 and the Rationale for Degradation

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease.[2] The G2019S mutation, in particular, leads to increased kinase activity and is a significant genetic contributor to the disease.[2][3] Overactivity and increased expression of LRRK2 are believed to disrupt lysosomal function, which is crucial for clearing aggregated proteins, and to contribute to neuroinflammation—both key pathological features of neurodegenerative diseases.[1][3]

Unlike traditional small molecule inhibitors that only block the kinase activity of LRRK2, this compound is designed to eliminate the entire LRRK2 protein.[1] This approach is based on the hypothesis that degrading the protein will address its multiple functions—kinase, GTPase, and scaffolding activities—potentially leading to a more profound and durable therapeutic effect.[3]

Mechanism of Action: The PROTAC Approach

This compound is a PROTAC, a bifunctional small molecule that harnesses the body's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[4]

The degradation process mediated by this compound can be visualized as a cyclical process:

Preclinical Evidence

Preclinical studies demonstrated that this compound is an orally bioavailable and brain-penetrant LRRK2 degrader.[2] In non-human primate models, orally administered this compound was shown to reach deep-brain regions and achieve nearly 90% degradation of LRRK2.[2] These studies also provided evidence that this compound may reduce neuroinflammation and improve lysosome function. Furthermore, preclinical comparisons with a LRRK2 kinase inhibitor suggested that this compound leads to more robust engagement of the LRRK2 pathway in the brain and enhanced lysosomal activity.[4]

Clinical Development: Phase 1 Studies

This compound has been evaluated in Phase 1 clinical trials in both healthy volunteers (ARV-102-101) and individuals with Parkinson's disease (ARV-102-103).[5][6] These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Study Design and Dosing

The Phase 1 study in healthy volunteers (EUCT 2023-507910-28-00) consisted of a Single Ascending Dose (SAD) component and a Multiple Ascending Dose (MAD) component.

-

SAD Cohorts: Participants received single oral doses of this compound ranging from 10 mg to 200 mg, or a placebo.[7]

-

MAD Cohorts: Participants received once-daily oral doses of this compound ranging from 10 mg to 80 mg, or a placebo, for 14 days.[7]

A similar study design was implemented for patients with Parkinson's disease (EUCT 2024-516888-84-00), with single doses of 50 mg and 200 mg being evaluated.[1][5]

Safety and Tolerability

In healthy volunteers, this compound was generally well-tolerated at single doses up to 200 mg and multiple daily doses up to 80 mg.[1][6] No serious adverse events or discontinuations due to adverse events were reported.[6] The most common treatment-related side effects in the SAD cohorts were headache and fatigue. In Parkinson's disease patients, single doses of 50 mg and 200 mg were also well-tolerated, with only mild treatment-related adverse events such as nausea, headache, and diarrhea reported.[5]

Pharmacokinetics and Brain Penetration

Pharmacokinetic analyses from the Phase 1 trials demonstrated that this compound exposure in both plasma and cerebrospinal fluid (CSF) increased in a dose-dependent manner.[6][8] The presence of this compound in the CSF confirmed its ability to cross the blood-brain barrier, a critical feature for a centrally-acting therapeutic. The medication exhibited a half-life of 73 hours, supporting the potential for once-daily dosing.

Pharmacodynamics: LRRK2 Degradation and Pathway Engagement

The pharmacodynamic effects of this compound were assessed by measuring LRRK2 protein levels and downstream biomarkers in peripheral blood mononuclear cells (PBMCs), CSF, and urine.

LRRK2 Protein Reduction:

| Cohort | Dose | Matrix | LRRK2 Reduction | Citation(s) |

| Healthy Volunteers (SAD) | ≥ 60 mg | CSF | > 50% | [7] |

| Healthy Volunteers (MAD) | ≥ 20 mg (daily) | CSF | > 50% | [7][8] |

| Healthy Volunteers (MAD) | ≥ 20 mg (daily) | PBMCs | > 90% | [3][8] |

| Parkinson's Patients (SAD) | 50 mg | PBMCs | 86% (median) | [3] |

| Parkinson's Patients (SAD) | 200 mg | PBMCs | 97% (median) | [3] |

Downstream Biomarker Modulation:

This compound demonstrated engagement with the LRRK2 pathway by modulating downstream biomarkers:

-

Phospho-Rab10 (pRab10): Repeated daily doses of this compound resulted in reduced concentrations of pRab10 in PBMCs.[3][8] This is a key indicator of LRRK2 kinase activity suppression.

-

Bis(monoacylglycerol)phosphate (BMP): A sensitive biomarker for lysosomal function, BMP levels were reduced in the urine of healthy volunteers after single doses of ≥ 30 mg and with repeated daily dosing.[3][7][8]

-

CSF Proteomics: In healthy volunteers receiving 80 mg of this compound daily for 14 days, an unbiased proteomic analysis of CSF revealed decreases in markers associated with lysosomal pathways (e.g., GPNMB) and neuroinflammatory microglial pathways (e.g., CD68).[3][6]

Experimental Methodologies

While detailed, proprietary protocols are not publicly available, the following analytical methods have been cited in the context of the this compound clinical trials:

-

LRRK2 Quantification in PBMCs: Meso Scale Discovery (MSD) electrochemiluminescence immunoassay (ELISA) was used.[4] This technology allows for highly sensitive and specific protein quantification in complex biological matrices.

-

LRRK2 Quantification in CSF: Due to the low abundance of LRRK2 in CSF, highly sensitive methods are required. Methods such as Single Molecule Array (SIMOA) and Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) coupled with mass spectrometry have been mentioned in Arvinas presentations and related literature for LRRK2 quantification in CSF.[4][9]

-

This compound Exposure Measurement: Mass spectrometry was used to quantify the concentration of this compound in plasma and CSF.[4]

-

Urine BMP Quantification: Urine levels of BMP were measured using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[10]

-

CSF Proteomics: An unbiased proteomic analysis was conducted on CSF samples to identify changes in a broad range of proteins related to lysosomal and microglial pathways.[3]

Conclusion and Future Directions

This compound represents a novel therapeutic approach for LRRK2-mediated neurodegenerative diseases by harnessing the PROTAC mechanism to induce degradation of the LRRK2 protein. Early clinical data from Phase 1 studies have demonstrated that this compound is generally well-tolerated, crosses the blood-brain barrier, and leads to substantial, dose-dependent degradation of LRRK2 in both the periphery and the central nervous system.[7] Furthermore, the modulation of downstream biomarkers provides evidence of target engagement and an impact on key pathological pathways, including lysosomal function and neuroinflammation.[6][8]

Ongoing and future clinical trials in patients with Parkinson's disease and progressive supranuclear palsy will be crucial to further establish the safety and therapeutic potential of this innovative protein degradation strategy.[5][6] The continued development of this compound holds promise for a new class of disease-modifying therapies for devastating neurodegenerative disorders.

References

- 1. neurologylive.com [neurologylive.com]

- 2. neurologylive.com [neurologylive.com]

- 3. seekingalpha.com [seekingalpha.com]

- 4. arvinasmedical.com [arvinasmedical.com]

- 5. Arvinas to Present Clinical Data for ARV-102, a PROTAC LRRK2 Degrader, at the 2025 International Congress of Parkinson’s Disease and Movement Disorders® | Arvinas [ir.arvinas.com]

- 6. Arvinas Presents Late Breaking, Positive Phase 1 Clinical [globenewswire.com]

- 7. Frontiers | Quantitative Measurements of LRRK2 in Human Cerebrospinal Fluid Demonstrates Increased Levels in G2019S Patients [frontiersin.org]

- 8. LRRK2 Biomarker Initiative: Detection of LRRK2 in Cerebrospinal Fluid | Parkinson's Disease [michaeljfox.org]

- 9. Quantitative Measurements of LRRK2 in Human Cerebrospinal Fluid Demonstrates Increased Levels in G2019S Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arvinas.com [arvinas.com]

AR-102: A PROTAC-Mediated Approach to Targeting LRRK2 in Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AR-102 is an investigational, orally bioavailable, and brain-penetrant PROTAC® (PROteolysis-TArgeting Chimera) protein degrader designed to selectively target and eliminate Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Dysregulation of LRRK2 is genetically linked to an increased risk of Parkinson's disease (PD) and is implicated in other neurodegenerative disorders, including progressive supranuclear palsy.[2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity of LRRK2, this compound is engineered to harness the body's own ubiquitin-proteasome system to induce the degradation of the entire LRRK2 protein.[4][5] This approach offers the potential for a more profound and sustained pathway modulation. Preclinical and Phase 1 clinical data have demonstrated that this compound can cross the blood-brain barrier, achieve significant and dose-dependent reduction of LRRK2 in both the periphery and the central nervous system, and engage downstream biomarkers associated with LRRK2 pathway activity.[4][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the methodologies employed in its evaluation.

Introduction: The Role of LRRK2 in Neurodegeneration

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[2] Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease.[7] Furthermore, increased LRRK2 activity and expression are believed to contribute to the pathogenesis of neurodegenerative diseases even in the absence of mutations.[2][8] LRRK2 is involved in various cellular processes, including the regulation of microglia and lysosomal function.[1][9] Its dysfunction is thought to disrupt these pathways, leading to neuroinflammation and the accumulation of cellular waste, ultimately contributing to neuronal cell death.[1][9]

This compound: Mechanism of Action

This compound is a heterobifunctional small molecule that simultaneously binds to LRRK2 and an E3 ubiquitin ligase. This binding event forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the LRRK2 protein. Polyubiquitination marks LRRK2 for recognition and subsequent degradation by the proteasome, the cell's natural protein disposal machinery. Following the degradation of LRRK2, this compound is released and can catalytically induce the degradation of additional LRRK2 molecules.

Preclinical Data

In preclinical studies involving non-human primates, orally administered this compound demonstrated the ability to cross the blood-brain barrier and reach deep-brain regions.[2][8] These studies showed that this compound could degrade LRRK2 by nearly 90% in these areas.[2][8] Furthermore, preclinical evidence suggests that treatment with this compound may lead to a reduction in neuroinflammation and an improvement in lysosome function.[1]

Clinical Data

This compound has been evaluated in Phase 1 clinical trials in both healthy volunteers and patients with Parkinson's disease.

Phase 1 Study in Healthy Volunteers (ARV-102-101)

This first-in-human study was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy male volunteers.[4] The study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.[6]

Key Findings:

-

Safety and Tolerability: this compound was generally well-tolerated at single doses up to 200 mg and multiple daily doses up to 80 mg.[9][10] No serious adverse events or discontinuations due to adverse events were reported.[9][10] The most common treatment-related adverse events were mild and included headache, nausea, and diarrhea.[3][9]

-

Pharmacokinetics: this compound demonstrated dose-dependent exposure in both plasma and cerebrospinal fluid (CSF), indicating effective brain penetration.[6][9] The median terminal plasma half-life was approximately 73 hours.[8]

-

Pharmacodynamics:

-

LRRK2 Reduction: Repeated daily doses of 20 mg or more resulted in a reduction of over 90% in LRRK2 protein levels in peripheral blood mononuclear cells (PBMCs) and more than 50% in the CSF.[6][9]

-

Downstream Biomarker Modulation: this compound treatment led to a decrease in plasma concentrations of phospho-Rab10 (pRab10), a downstream substrate of LRRK2, and urine levels of bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal pathway modulation.[6][9] Unbiased proteomic analysis of CSF from healthy volunteers treated with 80 mg of this compound once daily for 14 days showed decreases in lysosomal and neuroinflammatory microglial pathway markers.[10][11]

-

Phase 1 Study in Parkinson's Disease Patients (ARV-102-103)

This study is evaluating the safety, tolerability, PK, and PD of this compound in patients with Parkinson's disease.[9]

Key Findings (from single-dose cohorts):

-

Safety and Tolerability: Single doses of 50 mg and 200 mg of this compound were well-tolerated, with only mild treatment-related adverse events reported.[9][10]

-

Pharmacodynamics: Single doses of this compound resulted in median reductions in LRRK2 protein in PBMCs of 86% at the 50 mg dose and 97% at the 200 mg dose.[6]

Data Presentation

Table 1: Summary of Phase 1 SAD and MAD Cohorts in Healthy Volunteers (ARV-102-101)

| Cohort | Dosing Regimen | Dose Levels | Duration |

| Single Ascending Dose (SAD) | Single oral dose | 10 mg, 30 mg, 60 mg, 90 mg, 150 mg, 200 mg | Day 1 with follow-up to Day 10 |

| Multiple Ascending Dose (MAD) | Once daily oral dose | 10 mg, 20 mg, 40 mg, 80 mg | 14 days with follow-up to Day 28 |

Table 2: Summary of LRRK2 Reduction in Healthy Volunteers (ARV-102-101)

| Sample | Dosing | LRRK2 Reduction |

| Peripheral Blood Mononuclear Cells (PBMCs) | ≥ 20 mg repeated daily doses | > 90% |

| Cerebrospinal Fluid (CSF) | ≥ 20 mg repeated daily doses | > 50% |

Table 3: Summary of LRRK2 Reduction in Parkinson's Disease Patients (ARV-102-103, Single Dose)

| Sample | Dose | Median LRRK2 Reduction |

| Peripheral Blood Mononuclear Cells (PBMCs) | 50 mg | 86% |

| Peripheral Blood Mononuclear Cells (PBMCs) | 200 mg | 97% |

Experimental Protocols

While detailed, step-by-step laboratory protocols for the this compound studies are not publicly available, the following outlines the general methodologies based on published information.

Phase 1 Clinical Trial Design

The Phase 1 studies in healthy volunteers and Parkinson's disease patients followed a standard dose-escalation design.

-

Study Population: Healthy male volunteers or patients diagnosed with Parkinson's disease.[4][6]

-

Design: Randomized, double-blind, placebo-controlled.[4]

-

Dosing:

-

Assessments:

-

Safety and Tolerability: Monitored through physical examinations, vital signs, electrocardiograms, and laboratory safety tests. Adverse events were recorded throughout the study.

-

Pharmacokinetics: Plasma and CSF concentrations of this compound were measured at various time points to determine parameters such as Cmax, Tmax, and half-life.

-

Pharmacodynamics:

-

LRRK2 Protein Levels: Measured in PBMCs and CSF using immunoassays (e.g., Meso Scale Discovery).

-

pRab10 Levels: Measured in plasma as a biomarker of LRRK2 kinase activity.

-

BMP Levels: Measured in urine as a biomarker of lysosomal function.

-

-

Biomarker Analysis

-

LRRK2 Protein Quantification: Likely performed using a highly sensitive immunoassay, such as a Meso Scale Discovery (MSD) assay or a single-molecule array (Simoa) assay, to accurately quantify LRRK2 protein levels in complex biological matrices like CSF and cell lysates.

-

Phospho-Rab10 Measurement: Typically measured using immunoassays that specifically detect the phosphorylated form of the Rab10 protein.

-

Bis(monoacylglycerol)phosphate (BMP) Analysis: Quantified using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

Future Directions

The promising safety, pharmacokinetic, and pharmacodynamic profile of this compound in Phase 1 studies supports its continued development for the treatment of neurodegenerative diseases.[9] Arvinas has initiated a multiple-dose cohort in the Phase 1 study in patients with Parkinson's disease and plans to present initial data from this cohort in 2026.[9] Pending these results and regulatory clearance, a Phase 1b study in patients with progressive supranuclear palsy is planned for the first half of 2026.

Conclusion

This compound represents a novel and promising therapeutic approach for neurodegenerative diseases by targeting the degradation of LRRK2. The ability of this orally administered PROTAC to cross the blood-brain barrier and induce robust and sustained degradation of LRRK2 in both the periphery and the central nervous system has been demonstrated in early clinical trials. The observed modulation of downstream biomarkers further supports the engagement of the LRRK2 pathway. The favorable safety and tolerability profile of this compound encourages further clinical investigation to determine its potential as a disease-modifying therapy for Parkinson's disease and other LRRK2-associated neurodegenerative conditions.

References

- 1. Arvinas, Inc. to Present Clinical Data for Investigational PROTAC LRRK2 Degrader ARV-102 at MDS 2025 Conference [quiverquant.com]

- 2. Arvinas to Present Clinical Data for ARV-102, a PROTAC LRRK2 Degrader, at the 2025 International Congress of Parkinson’s Disease and Movement Disorders® | Arvinas [ir.arvinas.com]

- 3. Arvinas Set to Showcase Innovations at Noteworthy Conferences - Investors Hangout [investorshangout.com]

- 4. Arvinas Presents First-in-Human Data for Investigational Oral PROTAC ARV-102 Demonstrating Blood-Brain Barrier Penetration, and Central and Peripheral LRRK2 Degradation | Arvinas [ir.arvinas.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. neurologylive.com [neurologylive.com]

- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 9. Arvinas to Present Clinical Data for ARV-102, a PROTAC LRRK2 Degrader, at the 2025 International Congress of Parkinson’s Disease and Movement Disorders® | Arvinas [ir.arvinas.com]

- 10. Arvinas announces encouraging data from Phase I trial of ARV-102 [clinicaltrialsarena.com]

- 11. gurufocus.com [gurufocus.com]

The Role of the LRRK2 G2019S Mutation in the Efficacy of ARV-102: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease, with the G2019S mutation being the most prevalent genetic contributor to the disease. This mutation leads to increased kinase activity, implicating it as a central driver of pathology. ARV-102, a PROTAC (PROteolysis TArgeting Chimera) protein degrader, represents a novel therapeutic modality designed to eliminate the LRRK2 protein rather than merely inhibit its enzymatic function. This technical guide synthesizes the available preclinical and clinical data on the efficacy of LRRK2 degradation, with a particular focus on the influence of the G2019S mutation, and provides an in-depth look at the experimental methodologies and signaling pathways involved. While direct comparative efficacy data for ARV-102 on wild-type versus G2019S LRRK2 is not publicly available, this guide draws on data from other LRRK2-targeting PROTACs to infer potential trends and discusses the broader implications for the development of LRRK2-targeted therapies.

Introduction: LRRK2 and the G2019S Mutation in Parkinson's Disease

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, a glycine-to-serine substitution in the kinase domain, is the most frequent of these mutations and results in a significant increase in LRRK2 kinase activity.[1][2] This hyperactivation is believed to contribute to the neurodegenerative processes in PD through various mechanisms, including disruption of vesicular trafficking, lysosomal dysfunction, and neuroinflammation.[3] Therefore, reducing the levels and activity of the LRRK2 protein is a primary strategy for developing disease-modifying therapies for PD.

ARV-102: A PROTAC-Mediated LRRK2 Degrader

ARV-102 is an orally bioavailable, brain-penetrant PROTAC designed to selectively target the LRRK2 protein for degradation.[1][4] Unlike traditional small molecule inhibitors that aim to block the kinase activity of LRRK2, ARV-102 functions by recruiting an E3 ubiquitin ligase to the LRRK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach offers the potential for a more profound and sustained therapeutic effect by eliminating the entire protein, including its non-enzymatic scaffolding functions. Preclinical studies have demonstrated that ARV-102 can cross the blood-brain barrier and effectively reduce LRRK2 levels.[2]

Quantitative Data on LRRK2 Degradation

While direct, head-to-head quantitative data on the degradation of wild-type versus G2019S LRRK2 by ARV-102 is not publicly available, data from Phase 1 clinical trials in healthy volunteers (wild-type LRRK2) and Parkinson's disease patients (mixed population) provide insights into its potent activity. Furthermore, preclinical data on other LRRK2-targeting PROTACs offer a potential framework for understanding the impact of the G2019S mutation on degradation efficacy.

Clinical Efficacy of ARV-102

Phase 1 clinical trial data for ARV-102 have demonstrated substantial dose-dependent reduction of LRRK2 protein in both peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).

| Cohort | Dose | Matrix | Analyte | Percent Reduction | Citation(s) |

| Healthy Volunteers (SAD) | ≥ 60 mg (single dose) | PBMCs | Total LRRK2 | > 90% | [5] |

| ≥ 60 mg (single dose) | CSF | Total LRRK2 | > 50% | [4][6] | |

| ≥ 30 mg (single dose) | PBMCs | phospho-Rab10 | > 50% | [5] | |

| Healthy Volunteers (MAD) | ≥ 20 mg (once daily) | PBMCs | Total LRRK2 | > 90% | [5] |

| ≥ 20 mg (once daily) | CSF | Total LRRK2 | > 50% | [4][6] | |

| Parkinson's Disease Patients | 50 mg (single dose) | PBMCs | Total LRRK2 | 86% (median) | [7][8] |

| 200 mg (single dose) | PBMCs | Total LRRK2 | 97% (median) | [7][8] |

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Preclinical Efficacy of a LRRK2 PROTAC Degrader (XL01126)

A study on a different LRRK2 PROTAC degrader, XL01126, provides a direct comparison of degradation efficiency between wild-type and G2019S LRRK2 in mouse embryonic fibroblasts (MEFs). This data suggests that the G2019S mutation may not confer resistance to PROTAC-mediated degradation and may even enhance it in some contexts.

| Cell Line | Compound | Parameter | Value |

| Wild-Type LRRK2 MEFs | XL01126 | DC50 | ~10 nM |

| G2019S LRRK2 MEFs | XL01126 | DC50 | ~3 nM |

DC50: half-maximal degradation concentration

Experimental Protocols

Detailed proprietary protocols for the ARV-102 clinical trials are not publicly available. However, based on published information and general laboratory practices, the following methodologies are likely employed.

Quantification of Total LRRK2 Protein (Meso Scale Discovery ELISA)

Meso Scale Discovery (MSD) electrochemiluminescence immunoassays are a common method for quantifying protein levels in biological samples.

Principle: A capture antibody specific for LRRK2 is coated on the surface of an MSD plate. The sample containing LRRK2 is added, followed by a detection antibody conjugated to an electrochemiluminescent label. Upon electrical stimulation, the label emits light, and the intensity of the light is proportional to the amount of LRRK2 present.

Generalized Protocol:

-

Plate Coating: Coat MSD plates with a capture antibody against LRRK2.

-

Sample Incubation: Add prepared cell lysates or CSF to the wells and incubate to allow LRRK2 to bind to the capture antibody.

-

Detection Antibody Incubation: Add a SULFO-TAG labeled anti-LRRK2 detection antibody and incubate.

-

Washing: Wash the plate to remove unbound reagents.

-

Reading: Add MSD Read Buffer and analyze the plate on an MSD instrument to measure the electrochemiluminescence signal.

-

Quantification: Determine LRRK2 concentration by comparing the signal to a standard curve generated with recombinant LRRK2 protein.

Quantification of Phosphorylated Rab10 (Affinity Selection Mass Spectrometry - AS/MS)

AS/MS is a powerful technique for quantifying specific post-translationally modified proteins, such as phosphorylated Rab10 (pRab10), a downstream substrate of LRRK2.

Principle: An antibody specific for the phosphorylated form of Rab10 is used to enrich for the target protein from a complex biological sample. The enriched protein is then digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify the phosphopeptide of interest.

Generalized Protocol:

-

Sample Preparation: Lyse PBMCs and digest the proteins into peptides.

-

Affinity Enrichment: Incubate the peptide mixture with magnetic beads coated with an anti-pRab10 antibody to capture the phosphopeptides.

-

Washing: Wash the beads to remove non-specifically bound peptides.

-

Elution: Elute the captured pRab10 peptides from the beads.

-

LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific pRab10 peptide. Quantification is often achieved by comparing the signal to that of a stable isotope-labeled internal standard peptide.

Signaling Pathways and Experimental Workflows

The G2019S mutation enhances LRRK2 kinase activity, leading to the hyperphosphorylation of downstream substrates like Rab10. This dysregulation impacts multiple cellular pathways. ARV-102, by degrading the entire LRRK2 protein, aims to normalize these pathways.

LRRK2 G2019S Signaling Pathway and ARV-102 Mechanism of Action

Caption: LRRK2 G2019S pathway and ARV-102's degradation mechanism.

Experimental Workflow for Assessing ARV-102 Efficacy

Caption: Workflow for analyzing ARV-102's effect on LRRK2 and pRab10.

Discussion and Future Directions

The development of ARV-102 and other LRRK2-targeting PROTACs marks a significant advancement in the pursuit of disease-modifying therapies for Parkinson's disease. The ability of ARV-102 to potently degrade LRRK2 in both the periphery and the central nervous system is a promising indicator of its therapeutic potential.[4][6][7]

A critical question that remains to be fully elucidated is the precise impact of the G2019S mutation on the efficacy of ARV-102. While some kinase inhibitors have shown reduced efficacy against the G2019S mutant, the mechanism of PROTAC-mediated degradation may be less susceptible to such resistance. The preclinical data available for other LRRK2 PROTACs suggest that the G2019S mutation does not hinder, and may even enhance, degradation. Future studies should aim to directly compare the degradation kinetics and potency of ARV-102 on wild-type versus G2019S LRRK2 in relevant cellular and animal models.

Furthermore, a deeper understanding of how ARV-102 modulates the various downstream signaling pathways affected by LRRK2 hyperactivation is needed. While reduction in pRab10 is a key biomarker of target engagement, comprehensive profiling of other downstream effects, such as changes in the neuroinflammatory milieu and lysosomal function, will provide a more complete picture of ARV-102's mechanism of action.

References

- 1. neurologylive.com [neurologylive.com]

- 2. neurologylive.com [neurologylive.com]

- 3. arvinas.com [arvinas.com]

- 4. Arvinas' ARV-102 Shows Promising Brain Penetration and LRRK2 Reduction in First-in-Human Parkinson's Trial [trial.medpath.com]

- 5. neurologylive.com [neurologylive.com]

- 6. Arvinas’ PROTAC halves protein suspected to play role in Parkinson’s - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Arvinas Reports 97% LRRK2 Reduction with ARV-102 in Phase 1 | ARVN Stock News [stocktitan.net]

AR-102's impact on lysosomal function in neurons

An In-depth Technical Guide to the Impact of AR-102 on Lysosomal Function in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an investigational, orally bioavailable, and brain-penetrant PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively eliminate Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] Elevated LRRK2 activity is a key genetic and sporadic driver of Parkinson's disease and other neurodegenerative disorders, where it is strongly implicated in the disruption of neuronal lysosomal function.[6][7] By degrading the LRRK2 protein, this compound aims to restore normal lysosomal homeostasis, a critical cellular process for clearing aggregated proteins and damaged organelles, which is often impaired in neurodegeneration. This technical guide synthesizes the available preclinical and clinical data on this compound, focusing on its mechanism of action and its direct and downstream effects on the neuronal lysosomal system.

Introduction to LRRK2 and Lysosomal Dysfunction in Neurons

Neurons are particularly vulnerable to lysosomal dysfunction due to their post-mitotic nature, high metabolic demand, and the need to manage protein turnover throughout their extensive axonal and dendritic networks. The lysosome is the primary catabolic organelle responsible for degrading and recycling cellular waste through processes like autophagy.[8]

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity that functions as a critical node in intracellular signaling, particularly in membrane and vesicle trafficking.[9][10] Hyperactivity of LRRK2, often caused by pathogenic mutations (e.g., G2019S), is a central factor in Parkinson's disease pathogenesis.[11] This hyperactivity disrupts the delicate balance of the endolysosomal pathway by:

-

Altering Lysosomal pH and Enzyme Activity: Pathogenic LRRK2 can lead to a less acidic lysosomal environment, impairing the function of pH-dependent hydrolytic enzymes like cathepsins.[4][12]

-

Impairing Vesicle Trafficking: LRRK2 phosphorylates Rab GTPases, key regulators of vesicle movement. Aberrant phosphorylation disrupts the trafficking of vesicles to and from the lysosome.[2][6][13]

-

Disrupting Autophagy: LRRK2 activity can repress autophagy, the process of delivering cellular waste to the lysosome for degradation.[12][14]

This compound is a PROTAC degrader that marks the LRRK2 protein for ubiquitination and subsequent destruction by the proteasome. Unlike kinase inhibitors that only block one function of LRRK2, this compound removes the entire protein, thereby ablating both its enzymatic and scaffolding functions.[7] This complete removal is hypothesized to restore normal lysosomal function and mitigate neurodegeneration.

This compound Mechanism of Action and Pharmacodynamics

This compound is a bifunctional small molecule consisting of a ligand that binds to LRRK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of LRRK2, targeting it for degradation.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the currently available quantitative data on the pharmacodynamic effects of this compound.

Table 1: LRRK2 Protein Reduction in Human Clinical Trials

| Population | Intervention | Tissue/Fluid | Analyte | Result | Citation(s) |

| Healthy Volunteers | Repeated daily doses (≥20 mg) | Peripheral Blood Mononuclear Cells (PBMCs) | LRRK2 Protein | >90% reduction | [7] |

| Healthy Volunteers | Repeated daily doses (≥20 mg) | Cerebrospinal Fluid (CSF) | LRRK2 Protein | >50% reduction | [7] |

| Parkinson's Patients | Single dose (50 mg) | PBMCs | LRRK2 Protein | 86% median reduction | [15] |

| Parkinson's Patients | Single dose (200 mg) | PBMCs | LRRK2 Protein | 97% median reduction | [15] |

Table 2: LRRK2 Protein Reduction in Preclinical Studies

| Model | Intervention | Tissue/Fluid | Analyte | Result | Citation(s) |

| Non-Human Primates | Oral administration | Deep-Brain Regions | LRRK2 Protein | ~90% reduction | [16] |

Table 3: Modulation of Downstream Lysosomal Pathway Biomarkers

| Population | Intervention | Tissue/Fluid | Analyte | Result | Citation(s) |

| Healthy Volunteers | Repeated daily doses | Plasma | Phospho-Rab10T73 | Decreased | [7][17] |

| Healthy Volunteers | Repeated daily doses | Urine | Bis(monoacylglycerol)phosphate (BMP) | Decreased | [7][17] |

| Healthy Volunteers | 80 mg once daily for 14 days | CSF (Proteomics) | Glycoprotein Non-Metastatic Melanoma B (GPNMB) | Significant decrease | [15][17] |

| Healthy Volunteers | 80 mg once daily for 14 days | CSF (Proteomics) | CD68 (Microglial Marker) | Significant decrease | [17] |

LRRK2 Signaling Pathways and the Impact of this compound

This compound-mediated degradation of LRRK2 is expected to restore normal lysosomal function by intervening in key signaling pathways.

The Rab GTPase Phosphorylation Cascade

Under conditions of lysosomal stress, the protein Rab29 recruits LRRK2 to the lysosomal membrane. This colocalization activates LRRK2's kinase function, leading to the phosphorylation of its downstream substrates, primarily Rab8a and Rab10. Phosphorylated Rab proteins then recruit effector proteins that are crucial for maintaining lysosomal homeostasis, including the regulation of lysosomal size, trafficking, and exocytosis. Pathogenic LRRK2 hyperactivity leads to an overabundance of phosphorylated Rab proteins, disrupting these processes. By degrading LRRK2, this compound breaks this pathological chain of events.

References

- 1. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LRRK2 and its substrate Rab GTPases are sequentially targeted onto stressed lysosomes and maintain their homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]

- 5. LRRK2 suppresses lysosome degradative activity in macrophages and microglia through MiT-TFE transcription factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating the Impact of LRRK2 Mutation on Lysosomal Function in Macrophages | Parkinson's Disease [michaeljfox.org]

- 9. researchgate.net [researchgate.net]

- 10. LRRK2 and membrane trafficking: nexus of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LRRK2 and its substrate Rab GTPases are sequentially targeted onto stressed lysosomes and maintain their homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating Signaling Pathway Dysfunction Linked to LRRK2 | Parkinson's Disease [michaeljfox.org]

- 15. Dysregulation of lysosomal morphology by pathogenic LRRK2 is corrected by TPC2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Mutations in LRRK2 linked to Parkinson disease sequester Rab8a to damaged lysosomes and regulate transferrin-mediated iron uptake in microglia | PLOS Biology [journals.plos.org]

AR-102: An In-Depth Technical Guide to its In Vitro Effects on Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-102 is a novel, orally bioavailable PROTAC® (PROteolysis-TArgeting Chimera) protein degrader designed to selectively target and eliminate Leucine-Rich Repeat Kinase 2 (LRRK2). Dysregulation of LRRK2 activity is strongly implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease, and is linked to the amplification of neuroinflammatory responses. This technical guide provides a comprehensive overview of the in vitro effects of this compound on neuroinflammation, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: LRRK2 Degradation and Attenuation of Neuroinflammatory Signaling

This compound operates by hijacking the cell's natural protein disposal system to induce the degradation of the LRRK2 protein. By eliminating LRRK2, this compound effectively dampens downstream signaling pathways that contribute to neuroinflammation. A key pathway implicated in LRRK2-mediated neuroinflammation involves the activation of microglia, the resident immune cells of the central nervous system.

In a pro-inflammatory state, activated LRRK2 can phosphorylate the Nuclear Factor of Activated T-cells 2 (NFATc2). This phosphorylation event triggers the translocation of NFATc2 from the cytoplasm to the nucleus. Once in the nucleus, NFATc2 acts as a transcription factor, promoting the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines, in turn, contribute to a neurotoxic environment and exacerbate neuronal damage.

By inducing the degradation of LRRK2, this compound is hypothesized to prevent the phosphorylation and subsequent nuclear translocation of NFATc2, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation.

Quantitative Data

The following table summarizes the key in vitro quantitative data for this compound, demonstrating its potent and efficient degradation of LRRK2 in a relevant human cell model of neuroinflammation.

| Parameter | Cell Line | Value | Source |

| DC50 (LRRK2 Degradation) | Human PD G2019S iPSC-derived Microglia | 0.6 nM | Arvinas, Inc.[1] |

| Dmax (Maximum LRRK2 Degradation) | Human PD G2019S iPSC-derived Microglia | 94% | Arvinas, Inc.[1] |

Experimental Protocols

While specific, detailed protocols for this compound from the manufacturer are not publicly available, this section outlines established methodologies for the key in vitro experiments used to characterize the effects of PROTAC protein degraders on neuroinflammation. These protocols are based on standard practices in the field and provide a framework for replicating and validating the observed effects of this compound.

LRRK2 Degradation Assay in iPSC-Derived Microglia

This protocol describes a general workflow for assessing the degradation of a target protein by a PROTAC in induced pluripotent stem cell (iPSC)-derived microglia.

Methodology:

-

Cell Culture: Human iPSC-derived microglia carrying the G2019S LRRK2 mutation are cultured under standard conditions. These cells provide a disease-relevant model for studying Parkinson's-related neuroinflammation.

-

Seeding: Cells are seeded into multi-well plates at an appropriate density to ensure optimal growth and response to treatment.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., a serial dilution from 0.1 nM to 10 µM) and a vehicle control (DMSO).

-

Incubation: The treated cells are incubated for a predetermined time (e.g., 24 hours) to allow for PROTAC-mediated protein degradation.

-

Lysis and Protein Quantification: After incubation, cells are lysed to extract total protein. The protein concentration of each sample is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for LRRK2 and a loading control protein (e.g., GAPDH or β-actin).

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized and quantified using an imaging system. The intensity of the LRRK2 band is normalized to the loading control to account for any variations in protein loading.

-

Data Interpretation: The percentage of LRRK2 degradation is calculated relative to the vehicle-treated control. The DC50 (the concentration of this compound that induces 50% degradation of LRRK2) and Dmax (the maximum percentage of degradation) are determined by fitting the data to a dose-response curve.

Cytokine Release Assay

This protocol outlines a general method for measuring the release of pro-inflammatory cytokines from microglia following stimulation and treatment with a test compound like this compound.

Methodology:

-

Cell Culture and Seeding: iPSC-derived microglia are cultured and seeded in multi-well plates as described previously.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specific duration (e.g., 2 hours) to allow for LRRK2 degradation.

-

Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response and cytokine production.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine secretion into the culture medium.

-

Supernatant Collection: The cell culture supernatant is carefully collected from each well.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a multiplex immunoassay platform.

-

Data Analysis: The cytokine concentrations in the this compound-treated groups are compared to the vehicle-treated, stimulated control group to determine the effect of this compound on cytokine release.

NFATc2 Nuclear Translocation Assay

This protocol describes a general immunofluorescence-based method to visualize and quantify the translocation of NFATc2 from the cytoplasm to the nucleus in microglia.

Methodology:

-

Cell Culture: iPSC-derived microglia are grown on sterile coverslips in multi-well plates.

-

Treatment: Cells are pre-treated with this compound or a vehicle control, followed by stimulation with a pro-inflammatory agent.

-

Fixation and Permeabilization: After a short incubation period (e.g., 30-60 minutes), the cells are fixed with paraformaldehyde and permeabilized to allow antibodies to access intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody specific for NFATc2, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye such as DAPI.

-

Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

-

Analysis: The fluorescence intensity of NFATc2 in the nucleus and cytoplasm is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of NFATc2 translocation. A decrease in this ratio in this compound-treated cells compared to the stimulated control would indicate an inhibitory effect on nuclear translocation.

Conclusion

The available in vitro data strongly suggest that this compound is a potent degrader of LRRK2 in human iPSC-derived microglia, a key cell type in neuroinflammation. By eliminating LRRK2, this compound has the potential to disrupt the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. The experimental protocols outlined in this guide provide a framework for the further investigation and validation of this compound's anti-neuroinflammatory properties. These findings support the continued development of this compound as a promising therapeutic agent for neurodegenerative diseases with a neuroinflammatory component.

References

An In-depth Technical Guide on the Initial Safety and Tolerability of ARV-102

This technical guide provides a comprehensive overview of the initial safety, tolerability, pharmacokinetic, and pharmacodynamic data for ARV-102, an investigational oral PROTAC® (PROteolysis TArgeting Chimera) protein degrader designed to target and degrade leucine-rich repeat kinase 2 (LRRK2). The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: PROTAC-Mediated LRRK2 Degradation

ARV-102 is a bifunctional small molecule that leverages the body's own ubiquitin-proteasome system to selectively eliminate the LRRK2 protein, which is implicated in the pathogenesis of neurodegenerative conditions such as Parkinson's disease and progressive supranuclear palsy.[1][2] Unlike traditional inhibitors that only block the enzymatic activity of a protein, PROTACs like ARV-102 are designed to trigger the complete degradation of the target protein.[3] This is achieved by forming a ternary complex between the LRRK2 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2.[1] Preclinical studies in non-human primates have shown that orally administered ARV-102 can cross the blood-brain barrier and reduce LRRK2 levels by nearly 90% in deep-brain regions.[4][5]

Clinical Development Program

The initial clinical evaluation of ARV-102 was conducted in a Phase 1, first-in-human study in healthy volunteers (ARV-102-101), followed by a Phase 1 study in patients with Parkinson's disease (ARV-102-103).[6]

Experimental Protocols

Study ARV-102-101: First-in-Human Study in Healthy Volunteers

-

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ARV-102 in healthy volunteers.[4]

-

Design: A randomized, double-blind, placebo-controlled trial with two parts: a Single Ascending Dose (SAD) cohort and a Multiple Ascending Dose (MAD) cohort.[2][7]

-

Participants: Healthy male volunteers, aged 18-64.[2] Up to 8 volunteers were enrolled per cohort, randomized 3:1 to receive either ARV-102 or a placebo.[1]

-

SAD Cohort: Participants received a single oral dose of ARV-102 ranging from 10 mg to 200 mg, or a placebo, with a follow-up period until day 10.[2][7]

-

MAD Cohort: Participants received a once-daily oral dose of ARV-102 (10 mg, 20 mg, 40 mg, or 80 mg), or a placebo, for 14 days, with a follow-up period until day 28.[7]

-

Key Assessments: Safety and tolerability were monitored through the evaluation of adverse events (AEs). Pharmacokinetic parameters were measured in plasma and cerebrospinal fluid (CSF). Pharmacodynamic assessments included the measurement of LRRK2 protein levels in peripheral blood mononuclear cells (PBMCs) and CSF, as well as downstream biomarkers such as phospho-Rab10 (pRab10) and bis(monoacylglycerol)phosphate (BMP).[4][8][9]

Study ARV-102-103: Study in Patients with Parkinson's Disease

-

Objective: To evaluate the safety, absorption, and effects of ARV-102 in patients with Parkinson's disease.[7]

-

Design: A Phase 1 study.[6]

-

Participants: 19 individuals with Parkinson's disease were enrolled, with 15 receiving ARV-102 and 4 receiving a placebo.[6]

-

Dosing: Single doses of 50 mg or 200 mg of ARV-102 were administered.[6]

-

Key Assessments: Evaluation of safety and tolerability.[6]

Initial Safety and Tolerability Data

ARV-102 was generally well-tolerated in both healthy volunteers and patients with Parkinson's disease.[2][6]

Table 1: Summary of Adverse Events in Healthy Volunteers (SAD Cohort)

| Adverse Event | ARV-102 (n=35) | Placebo (n=12) |

|---|---|---|

| Headache | 17.1% (6/35) | 0% (0/12) |

| Fatigue | 8.6% (3/35) | 25% (3/12) |

Data from the single ascending dose cohort of the Phase 1 trial in healthy volunteers. No serious adverse events or discontinuations due to adverse events were reported.

In the Phase 1 study with Parkinson's disease patients, single doses of ARV-102 were well-tolerated, with only mild treatment-related adverse events reported, such as nausea, headache, and diarrhea.[6]

Pharmacokinetic Profile

ARV-102 demonstrated dose-dependent exposure and brain penetration.

Table 2: Pharmacokinetic Parameters of ARV-102 in Healthy Volunteers

| Parameter | Value |

|---|---|

| Median Time to Maximum Plasma Concentration (Tmax) | 6 hours[8] |

| Median Terminal Plasma Half-life (t1/2) | 73 hours[8] |

| Accumulation Ratio (at steady state) | ~5-fold[1] |

Pharmacokinetic data support once-daily oral dosing.[3]

Both the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increased in a dose-dependent manner.[8] Importantly, ARV-102 levels in the cerebrospinal fluid (CSF) also showed a dose-dependent increase, confirming that the drug crosses the blood-brain barrier.[7][8]

Pharmacodynamic and Biomarker Data

ARV-102 demonstrated potent and dose-dependent degradation of LRRK2 in both peripheral and central compartments, along with engagement of downstream pathways.

Table 3: LRRK2 Protein Reduction in Healthy Volunteers

| Compartment | Dose | LRRK2 Reduction |

|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | Single Dose: ≥ 60 mg | > 90%[7] |

| Repeated Dose: ≥ 20 mg | > 90%[6][7] | |

| Cerebrospinal Fluid (CSF) | Single Dose: ≥ 60 mg | > 50%[9] |

| | Repeated Dose: ≥ 20 mg | > 50%[6][9] |

Table 4: Downstream Biomarker Modulation in Healthy Volunteers (Single Doses)

| Biomarker | Effect | Dose Threshold |

|---|---|---|

| Peripheral phospho-Rab10T73 | > 50% decrease[7] | ≥ 30 mg[7] |

| Urine bis(monoacylglycerol)phosphate (BMP) | > 90% reduction[7][9] | ≥ 30 mg[7][9] |

These findings indicate significant engagement of the LRRK2 pathway and modulation of lysosomal function.[7][9]

Conclusions

The initial data from the Phase 1 clinical trials of ARV-102 demonstrate a promising safety and tolerability profile. The pharmacokinetic data confirm oral bioavailability, dose-dependent exposure, and penetration of the blood-brain barrier. Furthermore, the pharmacodynamic results show substantial and dose-dependent degradation of the target protein LRRK2 in both the periphery and the central nervous system, along with modulation of key downstream biomarkers. These compelling findings support the continued clinical development of ARV-102 for the treatment of neurodegenerative diseases associated with LRRK2 dysfunction.[3] A Phase 1 trial in patients with Parkinson's disease is currently ongoing.[10]

References

- 1. arvinasmedical.com [arvinasmedical.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. neurologylive.com [neurologylive.com]

- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 5. Initial Human Trial of Arvinas's PROTAC® ARV-102 for Treating Neurological Conditions [synapse.patsnap.com]

- 6. Arvinas announces encouraging data from Phase I trial of ARV-102 [clinicaltrialsarena.com]

- 7. neurologylive.com [neurologylive.com]

- 8. Arvinas Presents First-in-Human Data for Investigational [globenewswire.com]

- 9. Arvinas Presents First-in-Human Data for Investigational Oral PROTAC ARV-102 Demonstrating Blood-Brain Barrier Penetration, and Central and Peripheral LRRK2 Degradation - BioSpace [biospace.com]

- 10. Arvinas Presents First-in-Human Data for Investigational Oral PROTAC ARV-102 Demonstrating Blood-Brain Barrier Penetration, and Central and Peripheral LRRK2 Degradation | Arvinas [ir.arvinas.com]

The Preclinical Pharmacokinetics of ARV-102: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ARV-102, an innovative oral PROTAC® (PROteolysis TArgeting Chimera) protein degrader targeting Leucine-Rich Repeat Kinase 2 (LRRK2). ARV-102 is under development for the treatment of neurodegenerative diseases, including Parkinson's disease. This document summarizes available preclinical data, details the methodologies for key experiments, and visualizes the core signaling pathway.

Executive Summary

ARV-102 is a first-in-class investigational therapeutic that leverages the body's own cellular machinery to selectively target and eliminate the LRRK2 protein, which is genetically implicated in the pathogenesis of Parkinson's disease. Preclinical studies in non-human primates have demonstrated that ARV-102 is an orally bioavailable and brain-penetrant molecule that effectively reduces LRRK2 protein levels in both the periphery and the central nervous system. While specific quantitative pharmacokinetic parameters from preclinical models are not publicly available, the qualitative data strongly support its potential as a therapeutic agent for neurodegenerative disorders.

Pharmacokinetic Profile in Preclinical Models

Publicly available data on the preclinical pharmacokinetics of ARV-102 is primarily qualitative and derived from studies in non-human primates. These studies were crucial in establishing the foundational profile of the molecule and supporting its advancement into clinical trials.

Key Findings from Non-Human Primate Studies:

-

Oral Bioavailability: ARV-102 has been shown to be orally bioavailable in non-human primates.

-

Brain Penetrance: A critical characteristic for a neurodegenerative disease therapeutic, ARV-102 has demonstrated the ability to cross the blood-brain barrier.

-

Target Engagement in the CNS: Following oral administration, ARV-102 was shown to reach deep-brain regions and lead to a significant reduction of LRRK2 protein levels.

-

Efficacy: In these preclinical models, ARV-102 achieved a reduction of LRRK2 protein in the brain by nearly 90%.

While detailed tabular data from these non-human primate studies are not available in the public domain, the consistent reporting of these key features underscores the promising preclinical profile of ARV-102.

For illustrative purposes, the following table presents the pharmacokinetic parameters of ARV-102 observed in a Phase 1 study in healthy human volunteers, which was informed by the preclinical findings.

Table 1: Pharmacokinetic Parameters of ARV-102 in Healthy Human Volunteers (Phase 1 Study)

| Parameter | Value |

| Median Time to Maximum Plasma Concentration (Tmax) | 6 hours |

| Median Terminal Half-Life (t½) | 73 hours |

| Accumulation Ratio at Steady State | ~5-fold |

Source: Data from a Phase 1, single-center, randomized, double-blind, placebo-controlled study in healthy male participants.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ARV-102 are not publicly available. However, based on standard practices for the preclinical assessment of PROTAC molecules and information from related clinical trial designs, the following methodologies are likely to have been employed.

General Preclinical Pharmacokinetic Study Design:

-

Animal Models: Non-human primates (e.g., cynomolgus monkeys) are a common and relevant model for assessing the pharmacokinetics of drugs intended for human use, particularly for CNS-targeting agents.

-

Dosing: ARV-102 was administered orally. Studies would typically involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the pharmacokinetic profile over a range of doses.

-

Sample Collection: Blood samples would be collected at various time points post-dosing to determine the plasma concentration of ARV-102 over time. For a CNS-targeting drug like ARV-102, cerebrospinal fluid (CSF) samples would also be collected to assess brain penetration and target engagement.

-

Bioanalytical Methods: Quantification of ARV-102 in plasma and CSF would be performed using sensitive and specific bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacodynamic Assessments: To confirm target engagement and the biological effect of ARV-102, levels of the LRRK2 protein would be measured in relevant tissues and fluids, such as peripheral blood mononuclear cells (PBMCs) and CSF, using methods like ELISA or Western blotting.

Mechanism of Action: PROTAC-Mediated LRRK2 Degradation

ARV-102 functions as a PROTAC, a heterobifunctional molecule that induces the degradation of a target protein. It consists of two active domains connected by a linker: one that binds to the target protein (LRRK2) and another that recruits an E3 ubiquitin ligase.

Signaling Pathway of ARV-102:

The mechanism of action involves the hijacking of the ubiquitin-proteasome system, the cell's natural protein disposal machinery. The following steps outline this process:

-

Ternary Complex Formation: ARV-102 first binds to both the LRRK2 protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the LRRK2 protein. This results in the "tagging" of LRRK2 with a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated LRRK2 protein is then recognized by the 26S proteasome.

-

Degradation and Recycling: The proteasome unfolds and degrades the LRRK2 protein into small peptides. The ubiquitin molecules and the ARV-102 molecule are then released and can participate in further rounds of LRRK2 degradation.

This catalytic cycle allows a single molecule of ARV-102 to induce the degradation of multiple LRRK2 protein molecules.

Caption: ARV-102 Mechanism of Action.

Conclusion

ARV-102 represents a promising therapeutic strategy for neurodegenerative diseases by targeting LRRK2 for degradation. Preclinical studies in non-human primates have established its oral bioavailability, brain penetrance, and potent on-target activity. While detailed quantitative pharmacokinetic data from these preclinical models are not publicly available, the collective evidence strongly supported the successful transition of ARV-102 into clinical development. Further research and publication of preclinical data will provide a more complete understanding of its pharmacokinetic and pharmacodynamic properties.

Methodological & Application

AR-102 In Vitro Assay Protocols for LRRK2 Degradation: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro characterization of AR-102, a potent and selective PROTAC® (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key target in the pathogenesis of Parkinson's disease, and this compound offers a novel therapeutic modality by inducing its degradation. This document outlines the necessary experimental procedures to quantify this compound-mediated LRRK2 degradation, confirm its mechanism of action through ubiquitination, and assess its cellular cytotoxicity. The provided protocols are intended to guide researchers in the evaluation of this compound and other similar molecules.

Introduction

This compound is an investigational, orally bioavailable, and brain-penetrant small molecule designed to selectively target LRRK2 for degradation.[1] As a PROTAC, this compound functions by forming a ternary complex with LRRK2 and an E3 ubiquitin ligase, leading to the ubiquitination of LRRK2 and its subsequent degradation by the proteasome.[2][3] This approach of targeted protein degradation offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby addressing both the catalytic and scaffolding functions of LRRK2.[4] Preclinical studies have demonstrated that this compound potently degrades LRRK2 in various cell types, including human iPSC-derived microglia. Furthermore, clinical data has shown dose-dependent reduction of LRRK2 in both peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).[4][5]

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro and clinical studies.

| Parameter | Cell Line/System | Value | Reference |

| DC₅₀ | G2019S human microglia | 0.6 nM | |

| Dₘₐₓ | G2019S human microglia | 94% |

Table 1: In Vitro Efficacy of this compound. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values for this compound in a relevant human cell line.

| Cohort | Dose | LRRK2 Reduction in PBMCs (Median) | LRRK2 Reduction in CSF | Reference |

| Healthy Volunteers | ≥ 20 mg (repeated daily) | > 90% | > 50% | |

| Parkinson's Disease Patients | 50 mg (single dose) | 86% | Not Reported | [4] |

| Parkinson's Disease Patients | 200 mg (single dose) | 97% | Not Reported | [4] |

Table 2: Clinical Pharmacodynamic Data for this compound. Summary of LRRK2 protein reduction observed in Phase 1 clinical trials.

Mandatory Visualizations

References

Application Notes and Protocols for In Vivo Efficacy Testing of AR-102

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-102 is an investigational, orally bioavailable, brain-penetrant PROTAC® (Proteolysis-Targeting Chimera) protein degrader designed to target and degrade Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Dysregulation of LRRK2 kinase activity is strongly implicated in the pathogenesis of Parkinson's disease (PD), making it a compelling therapeutic target.[1][4][5] Preclinical and clinical studies have demonstrated that this compound effectively crosses the blood-brain barrier and reduces LRRK2 protein levels in both the central nervous system and the periphery.[1][2][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established mouse models of Parkinson's disease.

Mechanism of Action: LRRK2 Degradation

This compound functions by hijacking the cell's natural protein disposal system. As a PROTAC, it acts as a bridge between the LRRK2 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of LRRK2 by the proteasome. This approach of targeted protein degradation offers a potential advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

Recommended In Vivo Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on the role of LRRK2 in Parkinson's disease, the following models are recommended:

-

LRRK2 G2019S Knock-in Mouse Model: This genetic model expresses the most common PD-associated LRRK2 mutation, leading to increased kinase activity.[6][7][8][9] It is ideal for assessing the direct engagement of this compound with its target and its ability to rescue LRRK2-driven pathology.

-

Neurotoxin-Induced Models (6-OHDA and MPTP): These models mimic the dopaminergic neurodegeneration observed in Parkinson's disease through the administration of specific toxins.[10][11][12][13] They are useful for evaluating the neuroprotective effects of this compound.

-

Alpha-Synuclein Pre-formed Fibril (PFF) Model: This model recapitulates the formation and spread of Lewy body-like pathology, a key hallmark of Parkinson's disease, by injecting pre-formed fibrils of alpha-synuclein.[2][14] It is well-suited for investigating the impact of LRRK2 degradation on alpha-synuclein aggregation and propagation.

Experimental Workflow

The following diagram outlines a general experimental workflow for testing the efficacy of this compound in a chosen in vivo model.

References

- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. modelorg.com [modelorg.com]

- 3. Stereotaxic α-Syn PFF injection into mouse striatum [protocols.io]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. MPTP-Induced PD Mouse Model [bio-protocol.org]

- 6. scantox.com [scantox.com]

- 7. LRRK2 G2019S Mouse | Taconic Biosciences [taconic.com]

- 8. michaeljfox.org [michaeljfox.org]

- 9. 030961 - LRRK2 G2019S knock-in Strain Details [jax.org]

- 10. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Stereotaxic injection of α-syn PFF [bio-protocol.org]

- 13. instechlabs.com [instechlabs.com]

- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]

Quantifying AR-102-Mediated LRRK2 Reduction in Cerebrospinal Fluid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in neurodegenerative diseases, most notably Parkinson's disease. Mutations in the LRRK2 gene are among the most common genetic factors associated with both familial and sporadic forms of the disease.[1][2] AR-102 is an investigational, orally bioavailable, and brain-penetrant PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the LRRK2 protein.[1][3] Unlike kinase inhibitors that only block the enzymatic activity of LRRK2, this compound is designed to eliminate the entire protein, thereby addressing both its kinase-dependent and scaffolding functions.[4] This document provides detailed application notes and protocols for quantifying the reduction of LRRK2 in cerebrospinal fluid (CSF) following treatment with this compound, based on findings from recent clinical trials.

Quantitative Data Summary

The following tables summarize the quantitative data from Phase 1 clinical trials of this compound in healthy volunteers and patients with Parkinson's disease. These studies assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.

Table 1: LRRK2 Reduction in Cerebrospinal Fluid (CSF) and Peripheral Blood Mononuclear Cells (PBMCs)

| Cohort | Dose | Matrix | LRRK2 Reduction | Citation |

| SAD (Healthy Volunteers) | ≥ 60 mg (single dose) | CSF | > 50% | [1][5][6][7] |

| MAD (Healthy Volunteers) | ≥ 20 mg (once daily) | CSF | > 50% | [1][2][5][6][7][8] |